2-(Piperidin-3-yloxy)ethan-1-ol
Overview
Description
“2-(Piperidin-3-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 1020971-19-0 . It has a molecular weight of 145.2 and its IUPAC name is 2-(3-piperidinyloxy)ethanol . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-3-yloxy)ethan-1-ol” is 1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(Piperidin-3-yloxy)ethan-1-ol” has a molecular weight of 145.2 . It is an oil at room temperature . The compound’s InChI code is 1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 .Scientific Research Applications
Oxidation Processes
One study describes the efficient and highly selective oxidation of primary alcohols to aldehydes mediated by oxoammonium salts, catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxy, showcasing a broad application in synthetic organic chemistry for producing aldehydes without overoxidation to carboxylic acids (J. Einhorn et al., 1996).
Enantioselective Synthesis
Another research application involves the enantioselective synthesis of natural and synthetic compounds starting from 2-piperidineethanol and its N-protected aldehyde, demonstrating its value as a precursor in the synthesis of chiral molecules (D. Perdicchia et al., 2015).
Corrosion Inhibition
Research on cadmium(II) Schiff base complexes, including derivatives of 2-(piperidin-1-yl)ethan-1-ol, has explored their application in corrosion inhibition on mild steel. This demonstrates a bridge between coordination chemistry and materials science for protecting metal surfaces (Mriganka Das et al., 2017).
Lipase Inhibition
A study on the synthesis and spectral identification of Schiff bases with a 2-(piperidin-4-yl)ethanamine moiety acting as novel pancreatic lipase inhibitors presents their potential in developing treatments for conditions like obesity, showcasing their biomedical application (I. Warad et al., 2020).
Photocatalytic Alcohol Dehydrogenation
Investigations into the mechanism of photocatalytic alcohol dehydrogenation over Pt/TiO2 highlight the role of similar compounds in facilitating reactions crucial for the development of sustainable chemical processes (P. Pichat et al., 1987).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the study and application of “2-(Piperidin-3-yloxy)ethan-1-ol” and similar compounds may have significant implications for future pharmaceutical research and development .
properties
IUPAC Name |
2-piperidin-3-yloxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKICFOMOFENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yloxy)ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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